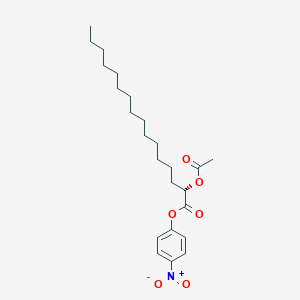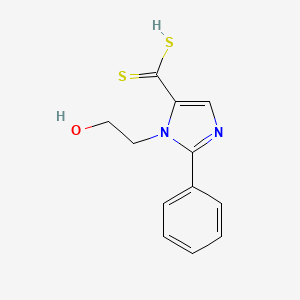![molecular formula C7H11IO2 B14377108 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol CAS No. 88558-52-5](/img/structure/B14377108.png)
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is an organic compound that features both an iodine atom and a hydroxyl group. This compound is of interest due to its unique structure, which combines an iodopropynyl group with a butanol backbone. It is used in various applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol typically involves the reaction of 3-iodoprop-2-yn-1-ol with butan-2-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of butan-2-ol attacks the iodopropynyl group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives, such as azides or thiols.
Applications De Recherche Scientifique
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving iodine.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-ol: Similar structure but lacks the butanol moiety.
3-Iodo-2-propynyl butylcarbamate: Contains a carbamate group instead of a hydroxyl group.
3-Iodoprop-2-yn-1-yl acetate: Features an acetate group instead of a hydroxyl group.
Uniqueness
3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol is unique due to its combination of an iodopropynyl group with a butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in its analogs.
Propriétés
Numéro CAS |
88558-52-5 |
|---|---|
Formule moléculaire |
C7H11IO2 |
Poids moléculaire |
254.07 g/mol |
Nom IUPAC |
3-(3-iodoprop-2-ynoxy)butan-2-ol |
InChI |
InChI=1S/C7H11IO2/c1-6(9)7(2)10-5-3-4-8/h6-7,9H,5H2,1-2H3 |
Clé InChI |
JQVSKKFGIVTTIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)OCC#CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)


![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)





![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)

